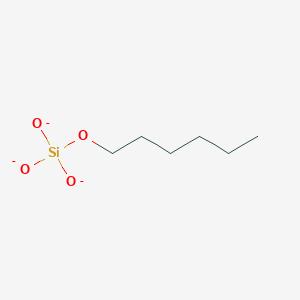
Hexyl silicate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl silicate is an organosilicon compound that belongs to the family of silicates. It is characterized by the presence of a hexyl group attached to a silicon atom through an oxygen bridge. This compound is known for its unique properties, which make it valuable in various industrial and scientific applications.
Preparation Methods
Hexyl silicate can be synthesized through several methods. One common synthetic route involves the reaction of hexanol with silicon tetrachloride in the presence of a base. The reaction typically proceeds as follows:
SiCl4+4C6H13OH→Si(OC6H13)4+4HCl
This reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of silicon tetrachloride. Industrial production methods often involve the use of catalysts to increase the reaction rate and yield.
Chemical Reactions Analysis
Hexyl silicate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form hexanol and silicic acid.
Condensation: It can undergo condensation reactions to form siloxane bonds, which are essential in the formation of silicone polymers.
Oxidation: this compound can be oxidized to form this compound esters, which are used in various applications.
Common reagents used in these reactions include water, acids, and bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Hexyl silicate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of silicone polymers and other organosilicon compounds.
Biology: this compound is used in the preparation of biocompatible materials for medical implants and drug delivery systems.
Medicine: It is used in the formulation of pharmaceuticals and as a component in medical devices.
Industry: this compound is used as a coupling agent in the production of composite materials and as a surface modifier in coatings and adhesives.
Mechanism of Action
The mechanism of action of hexyl silicate involves its ability to form strong bonds with both organic and inorganic materials. This property makes it an effective coupling agent and surface modifier. The molecular targets and pathways involved in its action include the formation of siloxane bonds and the interaction with hydroxyl groups on surfaces.
Comparison with Similar Compounds
Hexyl silicate can be compared with other similar compounds, such as:
Ethyl silicate: Similar in structure but with an ethyl group instead of a hexyl group. It is used in similar applications but has different physical properties.
Methyl silicate: Contains a methyl group and is used in the production of silicone resins and coatings.
Butyl silicate: Contains a butyl group and is used as a binder in coatings and adhesives.
This compound is unique due to its longer alkyl chain, which provides different solubility and reactivity properties compared to its shorter-chain counterparts.
Properties
Molecular Formula |
C6H13O4Si-3 |
|---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
hexoxy(trioxido)silane |
InChI |
InChI=1S/C6H13O4Si/c1-2-3-4-5-6-10-11(7,8)9/h2-6H2,1H3/q-3 |
InChI Key |
JUDSVADHTWJXEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCO[Si]([O-])([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{1-[2-(4-Hydroxyphenyl)ethyl]-3-isobutylpyrrolidin-3-yl}phenol hydrochloride hydrate](/img/structure/B12340908.png)
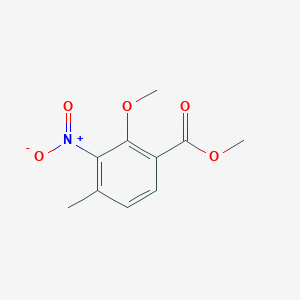
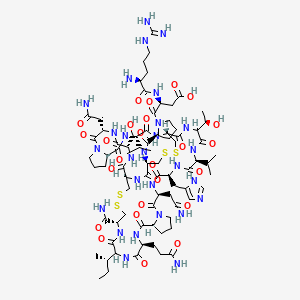
![1-Piperidineethanesulfonamide, 4-hydroxy-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12340918.png)
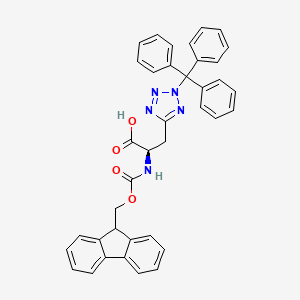
![Benzyl-dimethyl-[2-[2-(4-octylphenoxy)ethoxy]ethyl]azanium;hydroxide](/img/structure/B12340958.png)

![ethyl N-[(2Z)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate](/img/structure/B12340965.png)
![1-(4-Bromophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B12340969.png)
![3-Chloro-6'-methyl-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B12340976.png)
![Ethyl 4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-17-carboxylate](/img/structure/B12340984.png)
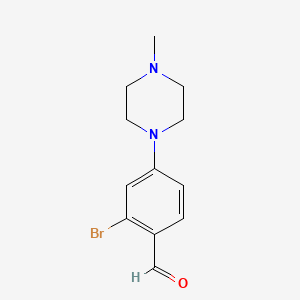
![5-[[15a-[2-[[1-[[4-amino-1-[2-[[1-[[6-amino-1-[[2-[2-[[1-[(1-carboxy-2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-4a,35,44,62-tetrakis(4-aminobutyl)-26a,98-bis(2-amino-2-oxoethyl)-38-benzyl-56-butan-2-yl-29a,65,71-tris(3-carbamimidamidopropyl)-24,47-bis(2-carboxyethyl)-12a,77,80,86,89-pentakis(carboxymethyl)-7a,53-bis(1-hydroxyethyl)-21-(hydroxymethyl)-92-[(4-hydroxyphenyl)methyl]-68-methyl-41-(2-methylpropyl)-83-(2-methylsulfanylethyl)-2a,5a,8,8a,10a,11,13a,17,20,23,25a,26,28a,31a,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,84,87,90,93,96,99-heptatriacontaoxo-3,4,17a,18a,21a,22a,29,30-octathia-a,3a,6a,7,9a,10,11a,14a,16,19,22,24a,25,27a,30a,34,37,40,43,46,49,52,55,58,61,64,67,70,73,76,79,82,85,88,91,94,97-heptatriacontazapentacyclo[57.50.10.86,32.49,95.012,16]hentriacontahectan-27-yl]amino]-4-amino-5-oxopentanoic acid](/img/structure/B12340997.png)
![(4-fluorophenyl) (3E)-3-[(2,6-dichlorophenyl)methoxyimino]propanoate](/img/structure/B12340998.png)
